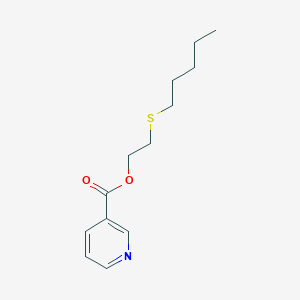

Nicotinic acid, 2-(pentylthio)ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinic acid, 2-(pentylthio)ethyl ester, also known as S-acetylthiocholine (SATC), is a synthetic choline ester that has been widely used in scientific research. It is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. SATC has been studied for its potential as a tool in neuroscience research and as a therapeutic agent for neurological disorders.

Mecanismo De Acción

SATC acts as an acetylcholine analog and binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system. It activates these receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium into the cell. This results in depolarization of the membrane potential and the propagation of action potentials along the neuron.

Efectos Bioquímicos Y Fisiológicos

SATC has been shown to enhance synaptic transmission in the nervous system by activating nAChRs. It can also increase the release of neurotransmitters such as dopamine and acetylcholine. SATC has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

SATC is a useful tool for studying the function of nAChRs in the nervous system. It has a high affinity for these receptors and can be used to selectively activate or block them. However, SATC has a short half-life in vivo and can be rapidly metabolized by acetylcholinesterase. This limits its use as a therapeutic agent and requires careful dosing in experiments.

Direcciones Futuras

There are several future directions for research on SATC. One area of interest is the development of SATC derivatives that have improved pharmacokinetic properties and can be used as therapeutic agents for neurological disorders. Another direction is the investigation of the role of nAChRs in non-neuronal tissues such as the immune system and the gastrointestinal tract. Additionally, SATC could be used in combination with other drugs to enhance their therapeutic effects.

Métodos De Síntesis

SATC can be synthesized by reacting choline with 1-pentanethiol and acetic anhydride. The reaction produces SATC as a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

SATC has been used in various scientific research applications, including studying the function of acetylcholine receptors in the nervous system, investigating the role of cholinergic neurotransmission in learning and memory, and examining the effects of SATC on neuronal signaling pathways.

Propiedades

Número CAS |

101952-69-6 |

|---|---|

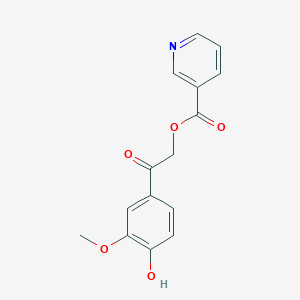

Nombre del producto |

Nicotinic acid, 2-(pentylthio)ethyl ester |

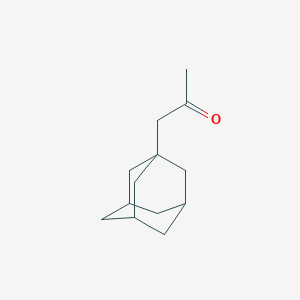

Fórmula molecular |

C13H19NO2S |

Peso molecular |

253.36 g/mol |

Nombre IUPAC |

2-pentylsulfanylethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19NO2S/c1-2-3-4-9-17-10-8-16-13(15)12-6-5-7-14-11-12/h5-7,11H,2-4,8-10H2,1H3 |

Clave InChI |

PFLAIDJOORTPCT-UHFFFAOYSA-N |

SMILES |

CCCCCSCCOC(=O)C1=CN=CC=C1 |

SMILES canónico |

CCCCCSCCOC(=O)C1=CN=CC=C1 |

Otros números CAS |

101952-69-6 |

Sinónimos |

2-(Pentylthio)ethyl nicotinate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)